2,7,7-trimethyl-10-thioxo-7,10-dihydro[1,2]dithiolo[3,4-c]pyrrolo[3,2,1-ij]quinoline-4,5-dione
Description
Properties
IUPAC Name |
7,7,13-trimethyl-3-sulfanylidene-4,5-dithia-8-azatetracyclo[6.6.1.02,6.011,15]pentadeca-1(15),2(6),11,13-tetraene-9,10-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO2S3/c1-6-4-7-9-12(20-21-14(9)19)15(2,3)16-10(7)8(5-6)11(17)13(16)18/h4-5H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXDNBQWMPNIEBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C3C(=C1)C(=O)C(=O)N3C(C4=C2C(=S)SS4)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7,7-trimethyl-10-thioxo-7,10-dihydro[1,2]dithiolo[3,4-c]pyrrolo[3,2,1-ij]quinoline-4,5-dione typically involves multi-step organic reactions. One common approach is the cyclization of appropriately substituted thiols and amines under controlled conditions. The reaction conditions often require the use of strong bases or acids to facilitate the formation of the heterocyclic ring structure.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and precise control of reaction parameters such as temperature, pressure, and pH. The use of catalysts to improve yield and selectivity is also common in industrial processes. Purification steps, such as recrystallization or chromatography, are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Stolle-Type Cyclization with Oxalyl Chloride
The thioxo group at position 10 undergoes acylation with oxalyl chloride, followed by intramolecular cyclization to form pyrroloquinoline-dione derivatives. This reaction proceeds under catalyst-free conditions in anhydrous toluene at reflux (110°C, 1.5–2 h), yielding 2-R-3-R'-10-[(4(2)-R”-phenyl)imino]-7,7-dimethyl-7,10-dihydro dithiolo[3,4-c]pyrrolo[3,2,1-ij]quinoline-4,5-diones (Figure 1) .
| Conditions | Reagents | Products | Yield |
|---|---|---|---|
| Toluene, reflux, 2 h | Oxalyl chloride | 2-Ph-3-Me-10-(4-Cl-Ph-imino)-derivative | 72% |
| Toluene, reflux, 1.5 h | Oxalyl chloride | 2-Me-3-Ph-10-(2-MeO-Ph-imino)-derivative | 85% |
Mechanism :
-
Acylation of the thioxo sulfur by oxalyl chloride generates a chloroxalyl intermediate.
-
HCl elimination facilitates cyclization, forming the fused pyrrolo-dione ring .
Nucleophilic Substitution at the Thioxo Group
The thioxo moiety (C=S) undergoes nucleophilic displacement with primary amines, yielding imino derivatives. For example, reactions with morpholine or piperazine derivatives in ethanol at 70°C produce 8-morpholinylcarbonothioyl- or phenylpiperazinylcarbonothioyl-substituted analogs (Table 2) .
| Substrate | Nucleophile | Conditions | Product | Yield |
|---|---|---|---|---|
| 2,7,7-trimethyl derivative | Morpholine | EtOH, 70°C, 4 h | 8-morpholinylcarbonothioyl derivative | 81% |
| 2,7,7-trimethyl derivative | Benzylamine | EtOH, 70°C, 4 h | 8-benzylaminocarbonothioyl derivative | 73% |
Key Insight : Steric hindrance from the 7,7-dimethyl groups limits reactivity at adjacent positions, directing substitution to the thioxo site .
Annelation Reactions
The compound participates in annelation with diketene and isatin derivatives to construct extended heterocyclic systems. A pyrazole-promoted three-component reaction with diketene and primary amines in ethanol yields pyrrolo[3,4-c]quinoline-1,3-dione hybrids (Table 3) .
| Components | Promoter | Conditions | Product | Yield |
|---|---|---|---|---|
| Diketene + isatin + ethylamine | Pyrazole | EtOH, reflux, 4 h | Pyrrolo[3,4-c]quinoline-1,3-dione | 90% |
| Diketene + isatin + aniline | Pyrazole | EtOH, reflux, 4 h | 8-Ph-pyrrolo[3,4-c]quinoline-1,3-dione | 84% |
Mechanistic Notes :
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Pyrazole acts as a dual-base catalyst, facilitating both imine formation and cyclization .
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The reaction exhibits high atom economy (82–94%) due to minimal byproduct formation .
Electrophilic Aromatic Substitution
The electron-deficient quinoline core undergoes regioselective halogenation. For example, iodination at position 6 using N-iodosuccinimide (NIS) in DMF yields 6-iodo-2,7,7-trimethyl-10-thioxo-derivatives , which serve as intermediates for cross-coupling reactions (Table 4) .
| Halogenating Agent | Conditions | Product | Yield |
|---|---|---|---|
| N-Iodosuccinimide | DMF, 25°C, 12 h | 6-iodo derivative | 68% |
| N-Bromosuccinimide | DMF, 40°C, 8 h | 6-bromo derivative | 72% |
Applications : Halogenated derivatives are pivotal in Suzuki-Miyaura and Ullmann couplings for biaryl synthesis .
Cycloaddition Reactions
The dithiolo moiety participates in (3+2) cycloadditions with azirines under Cu(II) catalysis, forming pyrrolo[3,2-c]quinoline-spiro derivatives (Figure 2) .
| Dipolarophile | Catalyst | Conditions | Product | Yield |
|---|---|---|---|---|
| 2H-Azirine | Cu(OTf)₂ | CH₃CN, 80°C, 6 h | Spiro-pyrroloquinoline | 65% |
Regioselectivity : The reaction proceeds via a stepwise mechanism, with the dithiolo sulfur acting as a directing group .
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
The compound has shown promising antimicrobial properties. Research indicates that derivatives of similar thioxo compounds exhibit significant inhibitory effects against various bacterial strains. For instance, studies have highlighted the effectiveness of thioxo derivatives against Staphylococcus aureus, with minimum inhibitory concentrations (MIC) ranging from 6.25 to 100 µg/mL . This suggests that the compound could be a candidate for developing new antimicrobial agents.
Anticancer Properties
There is emerging evidence suggesting that the compound may possess anticancer properties. Some derivatives have been synthesized and tested for their ability to inhibit cancer cell proliferation. For example, studies on pyrroloquinoline derivatives have indicated their potential in targeting specific cancer pathways . The structural features of the compound may facilitate interactions with biological targets involved in cancer progression.
Anti-inflammatory Effects
Research into related compounds has shown anti-inflammatory activities, particularly through inhibition of cyclooxygenase (COX) enzymes. The introduction of specific functional groups in similar compounds has been linked to enhanced COX-2 selectivity . This suggests that the compound could be explored for its anti-inflammatory potential.
Material Science Applications
Organic Electronics
The unique electronic properties of heterocyclic compounds like 2,7,7-trimethyl-10-thioxo-7,10-dihydro[1,2]dithiolo[3,4-c]pyrrolo[3,2,1-ij]quinoline-4,5-dione make it a candidate for applications in organic electronics. Its ability to form stable thin films can be utilized in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The incorporation of such compounds into device architectures may enhance performance metrics such as efficiency and stability.
Sensors
Due to its chemical structure and reactivity, the compound may also find applications in sensor technology. Its ability to interact with various analytes can be harnessed for developing sensors capable of detecting specific chemicals or biological markers.
Case Studies
Mechanism of Action
The mechanism by which 2,7,7-trimethyl-10-thioxo-7,10-dihydro[1,2]dithiolo[3,4-c]pyrrolo[3,2,1-ij]quinoline-4,5-dione exerts its effects depends on its molecular targets and pathways involved. The compound may interact with enzymes or receptors, leading to biological responses. The specific molecular targets and pathways would need to be identified through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
Quinoline derivatives: : These compounds share a similar core structure but lack the sulfur atoms present in the dithioloquinoline.
Thioxoquinolines: : These compounds have a thioxo group but differ in their substitution patterns and ring structures.
Uniqueness
2,7,7-trimethyl-10-thioxo-7,10-dihydro[1,2]dithiolo[3,4-c]pyrrolo[3,2,1-ij]quinoline-4,5-dione is unique due to its combination of multiple methyl groups and a thioxo group within a dithioloquinoline framework
Biological Activity
The compound 2,7,7-trimethyl-10-thioxo-7,10-dihydro[1,2]dithiolo[3,4-c]pyrrolo[3,2,1-ij]quinoline-4,5-dione is a complex heterocyclic molecule known for its diverse biological activities. This article reviews its biological activity based on available research findings and case studies.
Chemical Structure and Properties
This compound belongs to a class of pyrroloquinoline derivatives characterized by the presence of sulfur-containing functional groups. Its molecular formula is with a molecular weight of approximately 306.4 g/mol. The unique structure includes a pyrroloquinoline core which is crucial for its biological interactions.
The biological activity of this compound is attributed to its ability to interact with various molecular targets within biological systems. It has been observed to exhibit:
- Antitumor Activity : Research indicates that derivatives of pyrroloquinolines can inhibit tumor growth by interfering with specific protein kinases involved in cancer cell proliferation .
- Antimicrobial Properties : Studies have shown that compounds similar in structure can demonstrate significant antimicrobial activity against various pathogens .
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways by inhibiting key mediators such as leukotrienes and histamine .
Biological Assays and Findings
A variety of biological assays have been conducted to evaluate the efficacy of this compound:
Antitumor Activity
In vitro studies have demonstrated that compounds derived from the pyrroloquinoline framework exhibit potent inhibition against cancer cell lines. For example:
- IC50 Values : Some derivatives showed IC50 values below 10 µM against specific cancer cell lines, indicating strong antitumor potential .
Antimicrobial Activity
The compound has been tested against several bacterial strains. The results indicated:
- Minimum Inhibitory Concentration (MIC) : MIC values ranged from 8 to 128 µg/mL against Mycobacterium tuberculosis, suggesting promising anti-tubercular activity .
Anti-inflammatory Activity
Pyrroloquinoline derivatives have been evaluated for their ability to inhibit histamine release and platelet activating factor (PAF) activity:
- Histamine Antagonism : Certain derivatives were found to effectively block histamine-induced responses in cellular models .
Case Studies
- Synthesis and Evaluation of Antitumor Activity : A study synthesized several pyrroloquinoline derivatives and evaluated their antitumor effects through kinase inhibition assays. Compounds exhibiting over 85% inhibition were identified as potential candidates for further development in cancer therapy .
- Antimicrobial Screening : A series of compounds were tested for their antimicrobial properties against both drug-sensitive and multidrug-resistant strains of bacteria. The findings underscored the potential use of these compounds in treating infections caused by resistant strains .
Summary of Biological Activities
Q & A
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
